N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(2-pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS2/c1-28-16-8-6-15(7-9-16)14-19(27)26(13-12-25-11-3-10-23-25)21-24-20-17(22)4-2-5-18(20)29-21/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCYUACLMQAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound that integrates multiple pharmacologically relevant moieties, particularly pyrazole and benzothiazole structures. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of the compound is , with a molecular weight of 394.5 g/mol. The structure features a pyrazole ring, a benzothiazole moiety, and an acetamide functional group, which contribute to its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉FN₄OS |
| Molecular Weight | 394.5 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus . The presence of the aliphatic amide pharmacophore in these compounds enhances their antimicrobial efficacy.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that similar compounds could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 . These findings suggest potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of this compound is supported by its ability to inhibit tumor cell proliferation. Various derivatives have been reported to exhibit moderate to high inhibitory effects against cancer cell lines, including breast and liver cancer cells . The mechanism of action is thought to involve the modulation of specific signaling pathways related to cell growth and apoptosis.
Case Studies
-
Study on Pyrazole Derivatives :
A study synthesized a series of pyrazole derivatives that showed promising anti-inflammatory activity comparable to standard drugs like dexamethasone. Notably, compounds exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM . -
Antimicrobial Testing :
A group of synthesized pyrazole derivatives was tested against E. coli and S. aureus, revealing significant antimicrobial activity attributed to the structural features of the compounds . -
Anticancer Activity Evaluation :
Compounds derived from benzothiazole and pyrazole were evaluated for their antiproliferative effects on human cancer cell lines (SK-Hep-1 and MDA-MB-231). Some derivatives displayed notable inhibitory activities, indicating their potential as anticancer agents .
Scientific Research Applications
Key Structural Features:
- Pyrazole Ring : Contributes to the compound's biological activity.
- Benzo[d]thiazole Moiety : Known for its role in anticancer properties.
- Thioether Group : Enhances lipophilicity and bioavailability.
Synthesis of the Compound
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multi-step synthetic pathways. Key methods include:
- Reagents : Use of dimethylformamide (DMF) or ethanol as solvents.
- Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. Its efficacy has been evaluated against various cancer cell lines, revealing promising cytotoxic effects.
Key Findings:
- Cytotoxicity Testing : The compound demonstrated significant inhibition of cell proliferation in A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines, with IC50 values indicating potent activity.
- Mechanism of Action : Research suggests that the compound induces apoptosis through modulation of key signaling pathways, including the Bcl-2 family proteins, which are crucial in regulating cell survival and death.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Essential for anticancer activity |
| Fluorine Substitution | Increases potency and selectivity |
| Thioether Group | Enhances solubility and bioavailability |
Case Studies
Several studies have provided insights into the therapeutic applications of this compound:
Study 1: Antitumor Activity
In a study conducted by Evren et al. (2019), derivatives similar to our target compound were synthesized and tested for their anticancer properties. The results showed strong selectivity against A549 cells with comparable IC50 values to those observed for this compound.
Study 2: Mechanistic Insights
Another research effort focused on how modifications in the phenyl ring influenced binding affinity to Bcl-2 proteins, correlating with increased cytotoxicity against cancer cells.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole/Thiazole Moieties
Key Findings :
Reactivity Insights :
- The methylthio group in the target compound may undergo oxidation to sulfoxide/sulfone derivatives under physiological conditions, altering bioavailability .
- Pyrazole-ethyl linkages (as in the target) exhibit lower steric hindrance than triazole-based linkers (e.g., in ), facilitating receptor binding .
Comparative Analysis :
- Unlike HC-030031, the target’s methylthio group may reduce polar surface area, improving CNS bioavailability .
Q & A
Q. What computational methods elucidate dynamic target interactions?
- Advanced Techniques :
- QM/MM Hybrid Models : Calculate electronic transitions in ligand-target complexes (e.g., charge transfer in fluorobenzo[d]thiazole) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon methylthio-to-sulfone modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
